molecular formula C8H13N5O3 B3197472 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide CAS No. 1005668-98-3

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide

Cat. No.: B3197472
CAS No.: 1005668-98-3
M. Wt: 227.22 g/mol
InChI Key: GRZGIEUXNPPNPI-UHFFFAOYSA-N
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Description

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitro group at the 3-position and a methyl group at the 5-position of the pyrazole ring, along with a butanehydrazide moiety attached to the pyrazole nitrogen.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine derivatives, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(5-methyl-3-amino-1H-pyrazol-1-yl)butanehydrazide .

Mechanism of Action

Properties

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)butanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O3/c1-3-6(8(14)10-9)12-5(2)4-7(11-12)13(15)16/h4,6H,3,9H2,1-2H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZGIEUXNPPNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)N1C(=CC(=N1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide
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Reactant of Route 3
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide
Reactant of Route 4
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide
Reactant of Route 5
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Reactant of Route 6
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